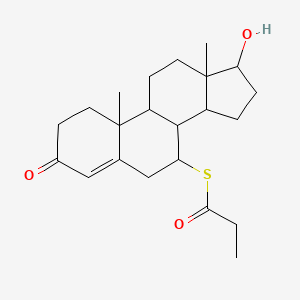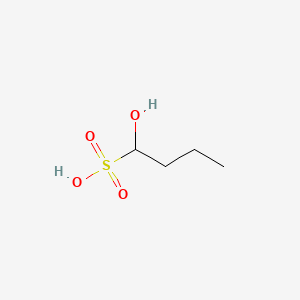
1-Hydroxy-1-butanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-1-butanesulfonic acid is an organic compound with the molecular formula C4H10O4S. It is characterized by the presence of both a hydroxyl group and a sulfonic acid group. This compound is a white crystalline solid that is highly soluble in water. It is known for its strong acidic properties and is often used in various chemical reactions as a catalyst or intermediate.
Métodos De Preparación
1-Hydroxy-1-butanesulfonic acid can be synthesized through several methods. One common synthetic route involves the reaction of sodium sulfite with bis-4-chlorobutyl ether in the presence of water. The mixture is heated under reflux conditions until the ether dissolves. Concentrated hydrochloric acid is then added, and the mixture is boiled until sulfur dioxide is no longer evolved. The solution is filtered, and the filtrate is passed through an ion-exchange resin to remove impurities. The final product is obtained by vacuum distillation .
Análisis De Reacciones Químicas
1-Hydroxy-1-butanesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Esterification: It can react with alcohols to form esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Aplicaciones Científicas De Investigación
1-Hydroxy-1-butanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It is used in protein modification studies to explore protein structure and function.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-1-butanesulfonic acid involves its strong acidic properties, which allow it to act as a proton donor in various chemical reactions. It can interact with molecular targets such as proteins and enzymes, modifying their structure and function. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
1-Hydroxy-1-butanesulfonic acid can be compared with other sulfonic acid derivatives, such as:
Sodium 1-butanesulfonate: Similar in structure but lacks the hydroxyl group, making it less reactive in certain reactions.
Sodium 1-heptanesulfonate: Has a longer carbon chain, affecting its solubility and reactivity.
Sodium 1-decanesulfonate: Even longer carbon chain, used in different industrial applications due to its unique properties
This compound stands out due to its combination of hydroxyl and sulfonic acid groups, which provide unique reactivity and versatility in various applications.
Propiedades
Número CAS |
4435-33-0 |
|---|---|
Fórmula molecular |
C4H10O4S |
Peso molecular |
154.19 g/mol |
Nombre IUPAC |
1-hydroxybutane-1-sulfonic acid |
InChI |
InChI=1S/C4H10O4S/c1-2-3-4(5)9(6,7)8/h4-5H,2-3H2,1H3,(H,6,7,8) |
Clave InChI |
KMBRJVMBQNMRDM-UHFFFAOYSA-N |
SMILES canónico |
CCCC(O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


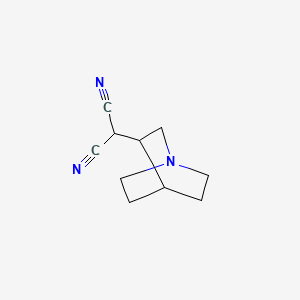


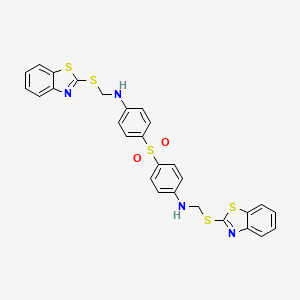

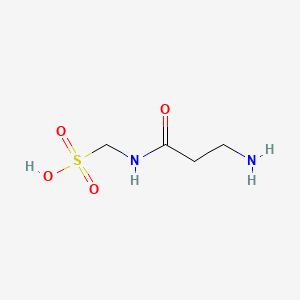

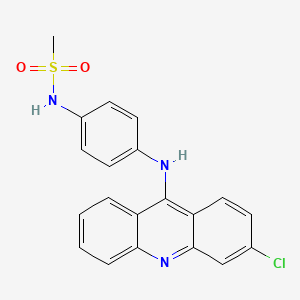
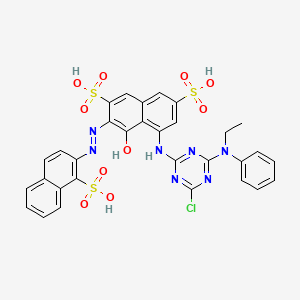
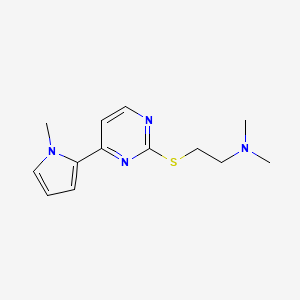
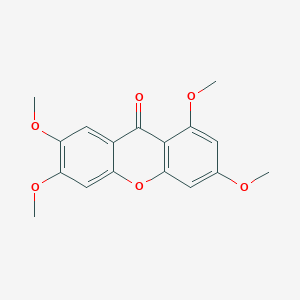
![7-Bromobicyclo[2.2.1]hept-2-yl acetate](/img/structure/B12798300.png)

